3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol
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Overview
Description
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolo-pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a triazole ring fused to a pyridine ring, with a hydroxyl group at the 6th position and a methyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted triazolo-pyridines. These derivatives can exhibit different biological activities and are often explored for their potential therapeutic applications .
Scientific Research Applications
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor and anticancer agent.
[1,2,4]triazolo[4,3-a]pyrimidine: Explored for its applications in medicinal chemistry and drug development.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other triazolo-pyridine derivatives.
Properties
CAS No. |
1891274-21-7 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
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